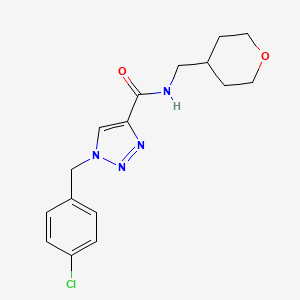![molecular formula C19H15ClN2O5 B6011503 N-(2-chlorobenzyl)-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B6011503.png)
N-(2-chlorobenzyl)-5-[(2-nitrophenoxy)methyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-5-[(2-nitrophenoxy)methyl]-2-furamide, commonly known as Furamidine, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of furamidines, which are known for their antiprotozoal activity. Furamidine has been found to be effective against several protozoan parasites, including Trypanosoma brucei, Leishmania donovani, and Plasmodium falciparum.
Mécanisme D'action
The exact mechanism of action of Furamidine is not fully understood. However, it is believed to interfere with the DNA replication process of the targeted protozoan parasites. Furamidine has been found to bind to the minor groove of the DNA helix, leading to the inhibition of topoisomerase activity and subsequent DNA damage.
Biochemical and Physiological Effects:
Furamidine has been found to have low toxicity in mammalian cells. However, it may cause some adverse effects, such as hemolysis and liver toxicity, in high doses. Furamidine has also been found to inhibit the proliferation of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Furamidine is its broad-spectrum antiprotozoal activity, making it a potential candidate for the development of new antiparasitic drugs. However, its low solubility and poor bioavailability limit its use in vivo. Furamidine is also sensitive to light and air, which may affect its stability and efficacy.
Orientations Futures
There are several future directions for the research and development of Furamidine. One potential direction is the modification of its chemical structure to improve its solubility and bioavailability. Another direction is the evaluation of its potential as a combination therapy with other antiparasitic drugs. Further studies are also needed to investigate the safety and efficacy of Furamidine in vivo and its potential as a treatment for other parasitic diseases.
Méthodes De Synthèse
Furamidine can be synthesized using various methods, including the reaction of 2-chlorobenzylamine with 2-nitrophenylacetic acid followed by the addition of furfurylamine. Another method involves the reaction of 2-chlorobenzylamine with 2-nitrophenylacetonitrile followed by the addition of furfurylamine. Both methods result in the formation of Furamidine as a yellow crystalline solid.
Applications De Recherche Scientifique
Furamidine has been extensively studied for its potential therapeutic properties against various protozoan parasites. It has been found to be effective against Trypanosoma brucei, the causative agent of African trypanosomiasis or sleeping sickness. Furamidine has also shown promising results against Leishmania donovani, the causative agent of visceral leishmaniasis, and Plasmodium falciparum, the causative agent of malaria.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5/c20-15-6-2-1-5-13(15)11-21-19(23)18-10-9-14(27-18)12-26-17-8-4-3-7-16(17)22(24)25/h1-10H,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCPYBSYIOAUPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-cyclopenten-1-ylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6011423.png)
![6-tert-butyl-2-{[2-(6-methoxy-2-naphthyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6011426.png)
![1-(3-methoxybenzyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6011429.png)
![N-[3-(butyrylamino)phenyl]-2-nitrobenzamide](/img/structure/B6011437.png)
![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)propylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6011438.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-N-methyl-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6011443.png)


![3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone](/img/structure/B6011463.png)
![methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate](/img/structure/B6011466.png)

![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B6011510.png)
![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B6011515.png)
![1,5-dimethyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-1H-pyrazole-3-carboxamide](/img/structure/B6011530.png)